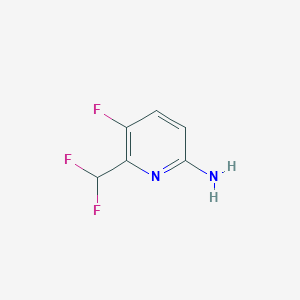
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a difluoromethyl group at the 6-position, and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of a pyridine derivative followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific reagents such as fluorinating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- involves its interaction with specific molecular targets. The presence of the difluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 6-methyl-: This compound has a methyl group instead of a difluoromethyl group at the 6-position.
2-Pyridinamine, 5-(difluoromethyl)-6-fluoro-: Similar to the target compound but with a different substitution pattern.
6-(Trifluoromethyl)-2-pyridinamine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is unique due to the specific combination of substituents on the pyridine ring. The presence of both difluoromethyl and fluorine groups can impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
1315611-83-6 |
|---|---|
Formule moléculaire |
C6H5F3N2 |
Poids moléculaire |
162.11 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |
Clé InChI |
MILXNEJKBSDOTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



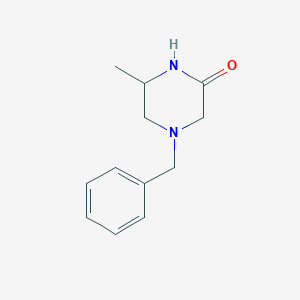
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
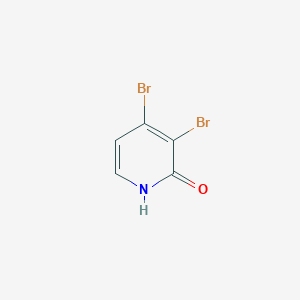

![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)

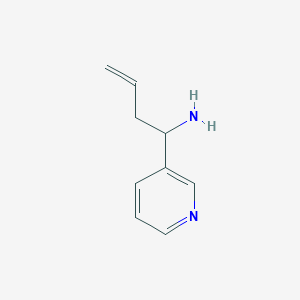

![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
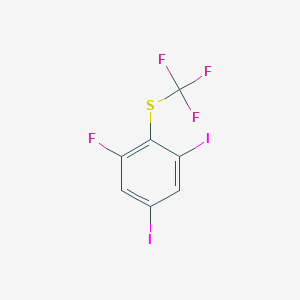
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)


